![molecular formula C21H17N5OS B2887557 2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-N-phenylacetamide CAS No. 905668-04-4](/img/structure/B2887557.png)

2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-N-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

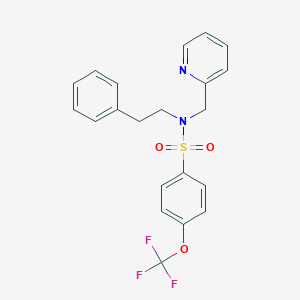

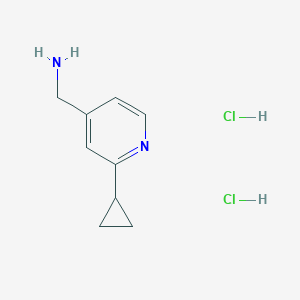

The compound “2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-N-phenylacetamide” is a complex organic molecule that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

A simple and effective method for the synthesis of substituted imidazo [1,2- a ]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method allows to obtain the target products in one synthetic stage with high yields .Molecular Structure Analysis

The molecular structure of “this compound” is complex, featuring an imidazole ring, a pyridazine ring, and a phenyl ring. The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Aplicaciones Científicas De Investigación

Glutaminase Inhibition for Cancer Therapy

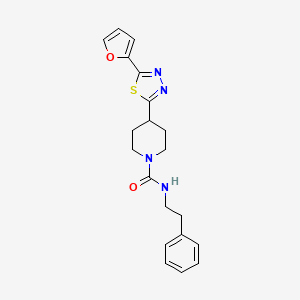

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including structures similar to 2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-N-phenylacetamide, have been explored as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These compounds are investigated for their potential in cancer therapy by inhibiting GLS, which is crucial for the metabolic processes of cancer cells. Some analogs demonstrate similar potency to BPTES with improved solubility, highlighting their therapeutic potential in attenuating the growth of cancer cells both in vitro and in vivo models, such as P493 human lymphoma B cells and mouse xenograft models (Shukla et al., 2012).

Antimicrobial Activity

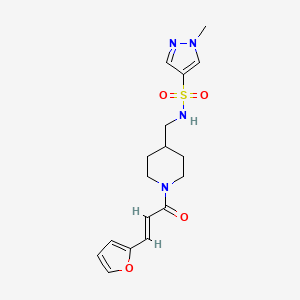

Novel heterocyclic compounds bearing a sulfonamido moiety, related to the chemical structure , have shown significant antimicrobial properties. These compounds are synthesized with the aim of serving as antimicrobial agents, demonstrating their potential in treating bacterial and fungal infections. The incorporation of the sulfamoyl group into these compounds has led to promising in vitro antibacterial and antifungal activities (Darwish et al., 2014).

Mycobacterium tuberculosis Inhibition

A novel class of compounds, including 3-amino-imidazo[1,2-a]pyridines, have been identified as the first drug-like inhibitors of Mycobacterium tuberculosis glutamine synthetase. This discovery offers a new avenue for tuberculosis treatment, with some compounds showing significant potency. These inhibitors represent a promising step forward in developing new therapeutics for tuberculosis (Odell et al., 2009).

Antiulcer Agents

Substituted imidazo[1,2-a]pyridines, related structurally to this compound, have been investigated for their potential as antiulcer agents. These compounds exhibit both gastric antisecretory and cytoprotective properties, offering a novel approach to ulcer treatment. The mechanism of action may involve the inhibition of the H+/K+-ATPase enzyme, providing an alternative to traditional histamine (H2) receptor antagonists and prostaglandin analogues (Kaminski et al., 1985).

Mecanismo De Acción

Target of Action

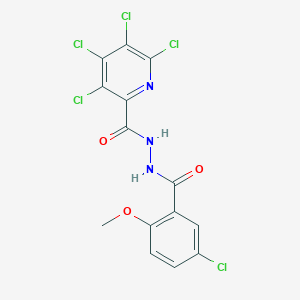

It is known that compounds containingpyridazinone and imidazole moieties have been associated with the inhibition of calcium ion influx , which plays a crucial role in various cellular processes, including the activation of platelet aggregation .

Mode of Action

Compounds containing theimidazole moiety are known to exhibit a broad range of chemical and biological properties . They have been associated with various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Biochemical Pathways

It is known that compounds containing thepyridazinone and imidazole moieties can inhibit calcium ion influx , which is required for the activation of platelet aggregation . This suggests that the compound may affect pathways related to calcium signaling and platelet activation.

Pharmacokinetics

The presence of theimidazole moiety, which is known to be highly soluble in water and other polar solvents , suggests that the compound may have good bioavailability.

Result of Action

Given the potential inhibition of calcium ion influx , the compound may have effects on cellular processes that depend on calcium signaling, such as muscle contraction, neurotransmitter release, and cell growth.

Propiedades

IUPAC Name |

2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N5OS/c27-20(23-17-4-2-1-3-5-17)14-28-21-11-10-19(24-25-21)16-6-8-18(9-7-16)26-13-12-22-15-26/h1-13,15H,14H2,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZGSWNZCSFETGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(Benzyloxy)ethyl]hydrazine hydrochloride](/img/structure/B2887476.png)

![methyl 3-[6-[(4-methoxyphenyl)methylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2887481.png)

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2887483.png)

![1-(7-(3-Fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2887487.png)

![3-{[(3-Methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2887494.png)

![2-Chloro-1-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)piperidin-1-yl]propan-1-one](/img/structure/B2887497.png)